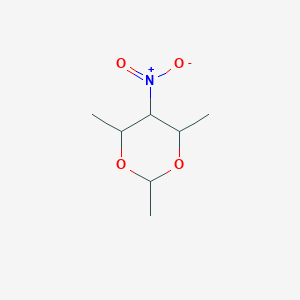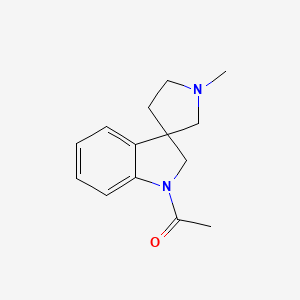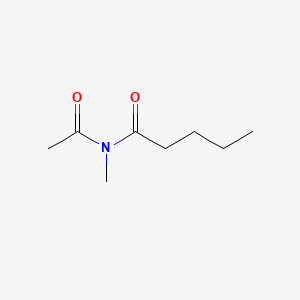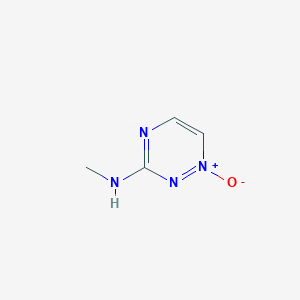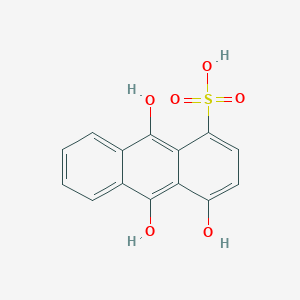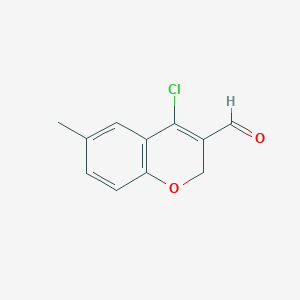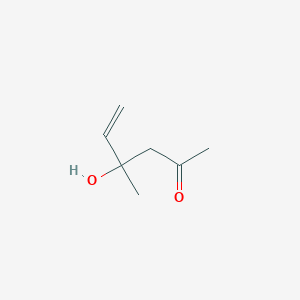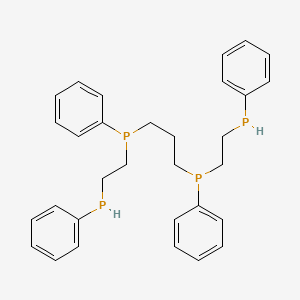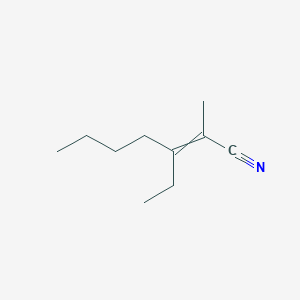![molecular formula C19H14N4 B14488702 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine CAS No. 64340-04-1](/img/structure/B14488702.png)
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a quinoline ring and a naphthalene ring. Azo compounds are known for their vivid colors and are widely used as dyes in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine, such as quinoline-8-amine, through the reaction with nitrous acid. This diazonium salt is then coupled with naphthalen-1-amine under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound can be carried out using continuous flow processes. These methods offer advantages such as improved reaction control, scalability, and product purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline and naphthalene derivatives.
Reduction: Quinoline-8-amine and naphthalen-1-amine.
Substitution: Various substituted quinoline and naphthalene derivatives.
Scientific Research Applications
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Investigated for its potential as a biological stain and in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and inks
Mechanism of Action
The mechanism of action of 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its photoactive properties enable it to generate reactive oxygen species upon light exposure, which can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-Hydroxy naphthalen-1-yl)diazenyl]benzoic acid
- 1-(4-Hydroxyphenylazo)-2-naphthol
- (E)-1-(m-Tolyldiazenyl)naphthalen-2-ol
Uniqueness
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine stands out due to its unique combination of a quinoline and a naphthalene ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Properties
CAS No. |
64340-04-1 |
|---|---|
Molecular Formula |
C19H14N4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(quinolin-8-yldiazenyl)naphthalen-1-amine |
InChI |
InChI=1S/C19H14N4/c20-18-15-8-2-1-5-13(15)10-11-16(18)22-23-17-9-3-6-14-7-4-12-21-19(14)17/h1-12H,20H2 |
InChI Key |
ARAPIIHUZDZNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)N=NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)

